
(Z)-5-(4-(Ethylthio)benzylidene)imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-PMH, also known as (Z)-5-(4-(ethylthio)benzylidene)-hydantoin, is a compound with the empirical formula C12H12N2O2S and a molecular weight of 248.30 g/mol . This compound is known for its ability to augment cell-cell adhesion by enhancing tight and adherens junctions, making it a significant subject of study in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-PMH involves the reaction of 4-(ethylthio)benzaldehyde with hydantoin under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine. The mixture is refluxed for several hours, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of S-PMH follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
S-PMH undergoes several types of chemical reactions, including:
Oxidation: S-PMH can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding thioether.
Substitution: S-PMH can undergo nucleophilic substitution reactions, particularly at the benzylidene position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioether derivatives.
Substitution: Various substituted benzylidene derivatives.
科学研究应用
S-PMH has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its role in enhancing cell-cell adhesion and its potential in cancer research.
Medicine: Investigated for its potential therapeutic effects in inhibiting tumor growth and metastasis.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other compounds.
作用机制
S-PMH exerts its effects by enhancing tight and adherens junctions, thereby augmenting cell-cell adhesion. It abolishes the destabilizing actions of calcitonin on these complexes. Calcitonin and its receptor are expressed in prostate cell cancers and play a pivotal role in metastasis and tumorigenesis. S-PMH blocks calcitonin-stimulated alphavbeta3 activity, a key factor in bone metastasis .
相似化合物的比较
Similar Compounds
- (Z)-5-(4-(methylthio)benzylidene)-hydantoin
- (Z)-5-(4-(propylthio)benzylidene)-hydantoin
- (Z)-5-(4-(butylthio)benzylidene)-hydantoin
Uniqueness
S-PMH is unique due to its specific ethylthio substitution, which imparts distinct chemical and biological properties. This substitution enhances its ability to augment cell-cell adhesion and its potential therapeutic effects in cancer research .
属性
分子式 |
C12H12N2O2S |
|---|---|
分子量 |
248.30 g/mol |
IUPAC 名称 |
(5Z)-5-[(4-ethylsulfanylphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O2S/c1-2-17-9-5-3-8(4-6-9)7-10-11(15)14-12(16)13-10/h3-7H,2H2,1H3,(H2,13,14,15,16)/b10-7- |
InChI 键 |
UWMDBDYLNJITCD-YFHOEESVSA-N |
手性 SMILES |
CCSC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N2 |
规范 SMILES |
CCSC1=CC=C(C=C1)C=C2C(=O)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


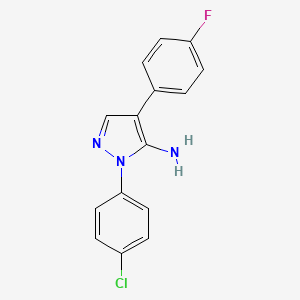
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046922.png)
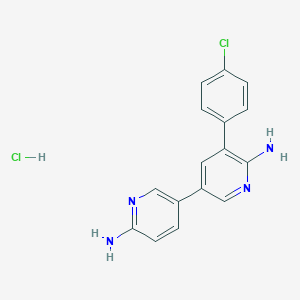

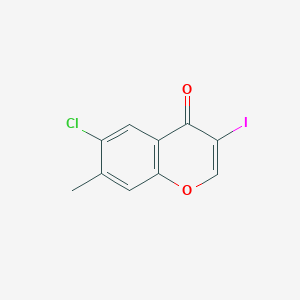
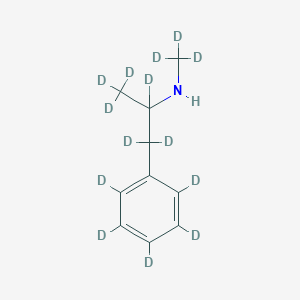

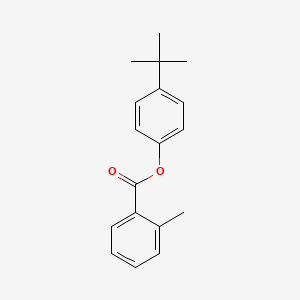
![Ethyl 6-bromo-5-[(2,5-dimethylbenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12046962.png)
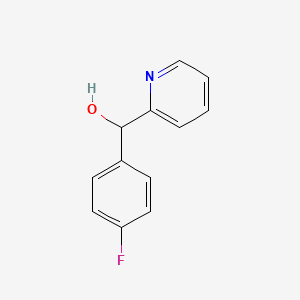
![Tert-butyl 3-[5-amino-4-(aminocarbonyl)-1H-pyrazol-1-YL]pyrrolidine-1-carboxylate](/img/structure/B12046966.png)
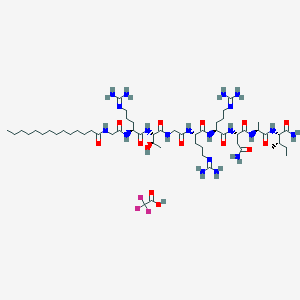
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12046979.png)
![(5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B12046983.png)
